Enhanced Lipophilicity Through N-Methylation Confers Drug-Like Properties
The N-methyl substituent on the target compound significantly increases its predicted lipophilicity compared to the direct parent scaffold, morpholin-3-ylmethanol. This modification is critical for optimizing the absorption and distribution of drug candidates. The consensus Log P value increases by approximately 0.57 log units, moving the compound closer to the optimal range for central nervous system (CNS) drug design [1].
| Evidence Dimension | Predicted Lipophilicity (Log P) |
|---|---|
| Target Compound Data | Consensus Log Po/w = -0.13 (ranging from -1.07 to 1.6 across different models) |
| Comparator Or Baseline | Morpholin-3-ylmethanol (the des-methyl analog): Predicted Log P = -0.70410 [1] |
| Quantified Difference | Δ Log P ≈ +0.57 |
| Conditions | Computed consensus Log P from multiple in silico models; experimental conditions vary by model. |
Why This Matters
Higher lipophilicity directly translates to improved passive membrane permeability, a key parameter for oral bioavailability and target engagement, making the methylated building block a superior choice for pharmacokinetic optimization.
- [1] MolBase. (S)-Morpholin-3-ylmethanol, Compound Information. MolBase. View Source
